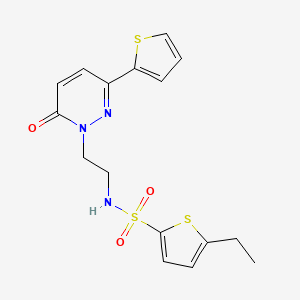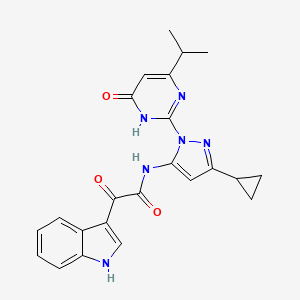![molecular formula C19H14N2S B2369366 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-89-2](/img/structure/B2369366.png)
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Structures Derived from Benzimidazole as Anti-Helicobacter Pylori Agents
Compounds structurally related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile have shown effectiveness against Helicobacter pylori. For instance, the study by Carcanague et al. (2002) demonstrated that derivatives of this compound exhibited potent activity against different strains of H. pylori, including those resistant to conventional treatments (Carcanague et al., 2002).
Synthesis of Antileukotrienic Agents
Jampílek et al. (2004) synthesized derivatives of 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile as potential antileukotrienic agents. These compounds inhibited platelet aggregation, suggesting a potential role in treating conditions related to leukotrienes (Jampílek et al., 2004).
Structural Characterization as Dihydrofolate Reductase Inhibitors
Al-Wahaibi et al. (2021) conducted a structural analysis of derivatives related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile. They found these compounds to be potential inhibitors of the human dihydrofolate reductase enzyme, which is significant for cancer treatment (Al-Wahaibi et al., 2021).
Anti-Inflammatory Activity
Rai et al. (2016) studied the anti-inflammatory properties of a compound closely related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile. Their findings revealed significant anti-inflammatory activity in in vivo studies (Rai et al., 2016).
Potential Chemotherapeutic Applications
Haress et al. (2015) investigated a compound similar to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile for its chemotherapeutic potential. Molecular docking studies suggested the compound could bind at the catalytic site of certain substrates, indicating potential for cancer therapy (Haress et al., 2015).
Synthesis of Aminonicotinonitriles and Diaminopyridines
Farhanullah et al. (2003) described the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. These compounds are structurally related to 2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile and could have potential pharmacological applications (Farhanullah et al., 2003).
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-14-7-10-17(11-8-14)22-19-16(13-20)9-12-18(21-19)15-5-3-2-4-6-15/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAINBZQVMDFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2369283.png)
![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2369287.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)
![N-(3-chloro-2-methylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2369294.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2369296.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2369298.png)

![2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2369303.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2369304.png)
